molecular formula C8H9ClF3N3 B1304440 N1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethane-1,2-diamine CAS No. 219478-19-0

N1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethane-1,2-diamine

Cat. No. B1304440
CAS RN: 219478-19-0
M. Wt: 239.62 g/mol
InChI Key: QNCJTOXEHSOJAM-UHFFFAOYSA-N
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Description

“N1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethane-1,2-diamine” is a chemical compound with the linear formula C8H10F3N3. Its IUPAC name is "N~1~- [3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-ethanediamine" .


Synthesis Analysis

The synthesis of this compound involves several steps. The key intermediate, 2- (3-chloro-5- (trifluoromethyl)pyridin-2-yl)ethan-1-amine hydrochloride, is obtained through condensation of the starting material 2,3-dichloro-5- (trifluoromethyl) pyridine with ethyl-2-cyanoacetate, decarboxylation, reduction, and deprotection reaction .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code "1S/C8H10F3N3/c9-8(10,11)6-1-2-7(14-5-6)13-4-3-12/h1-2,5H,3-4,12H2,(H,13,14)" . This indicates the presence of fluorine, chlorine, and nitrogen atoms in the structure.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation, decarboxylation, reduction, and deprotection . The exact mechanisms of these reactions are not specified in the available resources.

Scientific Research Applications

Pharmaceutical Applications

The trifluoromethyl group, which is present in this compound, is found in many FDA-approved drugs . The incorporation of fluorine or fluorine-containing functional groups in compounds can significantly affect pharmaceutical growth . This suggests that “N1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethane-1,2-diamine” could potentially be used in the development of new pharmaceuticals.

Synthesis of Novel Molecules

This compound can act as a reactant in the synthesis of novel molecules . For example, it has been used in the synthesis of imidazo[1,2-a]pyridine-coumarin hybrid molecules .

Inhibitors of NS5B in Hepatitis C Treatment

The aforementioned imidazo[1,2-a]pyridine-coumarin hybrid molecules have been studied as inhibitors of NS5B, a non-structural protein that is crucial for the replication of the hepatitis C virus . This suggests that “N1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethane-1,2-diamine” could potentially be used in the treatment of hepatitis C.

Regioexhaustive Functionalization

The compound can be employed as a model substrate to investigate the regioexhaustive functionalization . This process involves the selective modification of specific sites on a molecule, which can be useful in various fields, including drug discovery and materials science.

Proteomics Research

“N1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethane-1,2-diamine” is also used in proteomics research . Proteomics is the large-scale study of proteins, and this compound could be used to study protein structure and function.

Development of Fluorine-Containing Compounds

The trifluoromethyl group in this compound makes it a potential candidate for the development of other fluorine-containing compounds . Fluorine-containing compounds have numerous applications in medicine, electronics, agrochemicals, and catalysis .

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, and H332 . These indicate that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClF3N3/c9-6-3-5(8(10,11)12)4-15-7(6)14-2-1-13/h3-4H,1-2,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCJTOXEHSOJAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)NCCN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377607
Record name N~1~-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethane-1,2-diamine

CAS RN

219478-19-0
Record name N~1~-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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